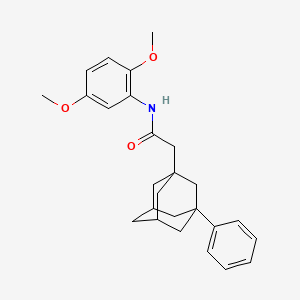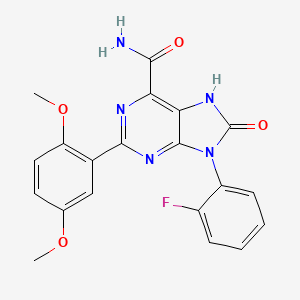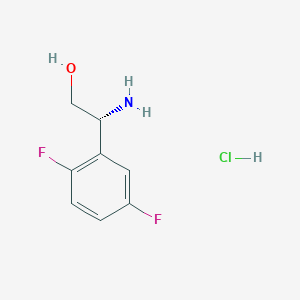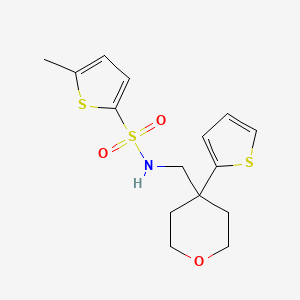
5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties. The compound also has a but-3-yn-1-ylsulfonyl group attached to it. This group contains a triple bond, which suggests that it might participate in click chemistry reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzoic acid core, followed by the addition of the but-3-yn-1-ylsulfonyl and fluorine groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), a sulfonyl group (SO2), a triple bond (from the but-3-yn-1-yl group), and a fluorine atom. The presence of these different groups would likely result in a complex three-dimensional structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triple bond and the sulfonyl group. The triple bond could potentially participate in click chemistry reactions, which are widely used in drug discovery and materials science .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the acidic carboxyl group (from the benzoic acid) could impact its solubility in different solvents .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid are proteins with tyrosine residues . This compound is a part of a new class of electrophiles known as sulfonyl-triazoles . These electrophiles mediate covalent reactions with tyrosine residues on proteins through sulfur-triazole exchange (SuTEx) chemistry .
Mode of Action
5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid interacts with its targets through a process known as UV light-induced covalent modification . This compound contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .
Biochemical Pathways
The affected biochemical pathways involve the covalent reaction with tyrosine residues on proteins through SuTEx chemistry . This reaction leads to changes in protein function and can affect various downstream effects, including protein-protein interactions and signal transduction pathways .
Result of Action
The molecular and cellular effects of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid’s action are largely dependent on the specific proteins it targets. By covalently modifying tyrosine residues, this compound can alter protein function, potentially leading to changes in cellular signaling, metabolism, or other processes .
Action Environment
The action, efficacy, and stability of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the presence of UV light is necessary for the compound’s mode of action Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and efficacy
Propriétés
IUPAC Name |
5-but-3-ynylsulfonyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4S/c1-2-3-6-17(15,16)8-4-5-10(12)9(7-8)11(13)14/h1,4-5,7H,3,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHCXNKSINYSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2838999.png)
![2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2839001.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2839006.png)
![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)